1-(Methylsulfonyl)piperidin-4-amine

Catalog No.
S683816
CAS No.
402927-97-3
M.F
C6H14N2O2S
M. Wt
178.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Methylsulfonyl)piperidin-4-amine

CAS Number

402927-97-3

Product Name

1-(Methylsulfonyl)piperidin-4-amine

IUPAC Name

1-methylsulfonylpiperidin-4-amine

Molecular Formula

C6H14N2O2S

Molecular Weight

178.26 g/mol

InChI

InChI=1S/C6H14N2O2S/c1-11(9,10)8-4-2-6(7)3-5-8/h6H,2-5,7H2,1H3

InChI Key

FLQSRSQNICPZIH-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCC(CC1)N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)N

While the compound can be found in various chemical databases like PubChem , there is a scarcity of scientific literature directly mentioning its use in research.

Potential Applications

Based on the chemical structure, 1-(Methylsulfonyl)piperidin-4-amine possesses functional groups commonly found in various bioactive molecules. This suggests potential applications in areas like:

  • Drug Discovery: The presence of the piperidine ring, a common scaffold in many pharmaceuticals, hints at the possibility of exploring this compound for its potential therapeutic effects. However, further research is needed to determine its specific activity and suitability for drug development.
  • Chemical Biology: The molecule's structure could be of interest for researchers studying the interactions between small molecules and biological systems. This might involve investigating its binding properties to specific proteins or enzymes.

1-(Methylsulfonyl)piperidin-4-amine is an organic compound characterized by its piperidine ring structure, which is a six-membered nitrogen-containing heterocycle. The compound's molecular formula is C₆H₁₄N₂O₂S, and it has a molecular weight of approximately 178.25 g/mol. The presence of the methylsulfonyl group (-SO₂CH₃) contributes to its unique chemical properties, including solubility and reactivity. This compound is often encountered in pharmaceutical chemistry and medicinal research due to its potential biological activities and applications in drug design.

Due to the limited information available, the mechanism of action of 1-(Methylsulfonyl)piperidin-4-amine remains unidentified [, ].

  • No specific safety data regarding toxicity, flammability, or reactivity of 1-(Methylsulfonyl)piperidin-4-amine is published [, ]. As a general precaution, unknown chemicals should be handled with care using appropriate personal protective equipment in a well-ventilated fume hood.

Data Availability

  • Unfortunately, there is a scarcity of scientific data on 1-(Methylsulfonyl)piperidin-4-amine. More research is needed to understand its properties, potential applications, and safety profile.
Typical for amines and sulfonamides. Some notable reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Cycloaddition: It can react with organic azides to form sulfon(cyan)amides, showcasing its versatility in synthetic organic chemistry.
  • Acylation: The amino group can be acylated to form amides, which are important intermediates in medicinal chemistry.

Research indicates that 1-(Methylsulfonyl)piperidin-4-amine exhibits various biological activities, particularly in the context of drug development. Its structural features suggest potential interactions with biological targets, including:

  • G Protein-Coupled Receptors: Similar compounds have been studied for their role as agonists for receptors involved in metabolic regulation, such as GPR119, which is linked to insulin release and glucose metabolism .
  • Antimicrobial Activity: Some derivatives of piperidine compounds have shown promising antibacterial properties, suggesting potential therapeutic applications.

The synthesis of 1-(Methylsulfonyl)piperidin-4-amine typically involves several steps:

  • Formation of Piperidine Ring: Starting from readily available precursors such as cyclohexanone or similar compounds, the piperidine ring can be formed through reductive amination or cyclization reactions.
  • Introduction of Methylsulfonyl Group: This can be achieved via sulfonylation reactions using methylsulfonyl chloride or similar reagents under basic conditions.
  • Purification: The final product is usually purified through recrystallization or chromatography techniques to ensure high purity for biological testing.

1-(Methylsulfonyl)piperidin-4-amine has several applications in various fields:

  • Pharmaceutical Development: Its unique structure makes it a candidate for developing new drugs targeting metabolic disorders.
  • Chemical Research: As a building block in organic synthesis, it facilitates the creation of more complex molecules.
  • Biological Studies: Used in research to understand receptor interactions and mechanisms of action related to metabolic pathways.

Interaction studies involving 1-(Methylsulfonyl)piperidin-4-amine have focused on its binding affinity and activity against specific biological targets. For example:

  • G Protein-Coupled Receptor Studies: Investigations into how this compound interacts with GPR119 have highlighted its potential role in enhancing insulin secretion and regulating blood glucose levels .
  • Enzyme Inhibition: Similar piperidine derivatives have been assessed for their ability to inhibit enzymes involved in metabolic processes, providing insights into their therapeutic potential.

Similar Compounds

Several compounds share structural similarities with 1-(Methylsulfonyl)piperidin-4-amine, each exhibiting unique properties:

Compound NameSimilarity Index
1-(Methylsulfonyl)piperidin-4-amine hydrochloride0.98
N-Methyl-N-(piperidin-4-yl)methanesulfonamide0.96
1-Methanesulfonylpiperidin-3-ylamine0.90
N-(Piperidin-4-ylmethyl)methanesulfonamide hydrochloride0.77
tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate0.65

These compounds are notable for their varying degrees of similarity in structure and functional groups, contributing to their respective biological activities and applications.

XLogP3

-0.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-Amino-1-methanesulfonylpiperidine

Dates

Modify: 2023-08-15

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